molecular formula C17H16N4O8 B11552409 2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11552409
M. Wt: 404.3 g/mol
InChI Key: BSUKSIGSGVWIRX-GIJQJNRQSA-N
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Description

2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes both nitro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Nitration: The initial step involves the nitration of 2-methoxyphenol to introduce nitro groups at the 4 and 6 positions.

    Etherification: The nitrated compound is then subjected to etherification with chloroacetic acid to form 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form using hydrazine hydrate.

    Condensation: Finally, the hydrazide is condensed with 3-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-(2-methoxy-4,6-diaminophenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid and hydrazine.

Scientific Research Applications

2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:

    Nitro Groups: The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

    Methoxy Groups: The methoxy groups can enhance the compound’s solubility and facilitate its interaction with biological membranes.

    Hydrazide Linkage: The hydrazide linkage can form hydrogen bonds with target proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxy-4,6-dinitrophenoxy)acetic acid: Lacks the hydrazide and methoxybenzylidene groups.

    2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of nitro, methoxy, and hydrazide functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenyl group further enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N4O8

Molecular Weight

404.3 g/mol

IUPAC Name

2-(2-methoxy-4,6-dinitrophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4O8/c1-27-13-5-3-4-11(6-13)9-18-19-16(22)10-29-17-14(21(25)26)7-12(20(23)24)8-15(17)28-2/h3-9H,10H2,1-2H3,(H,19,22)/b18-9+

InChI Key

BSUKSIGSGVWIRX-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2OC)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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